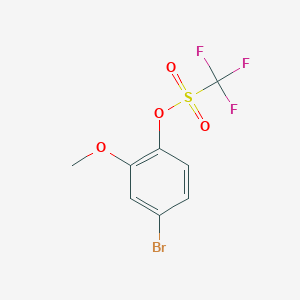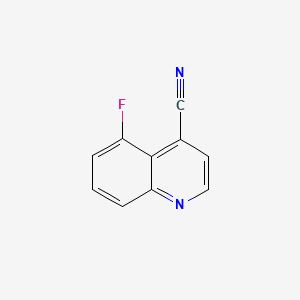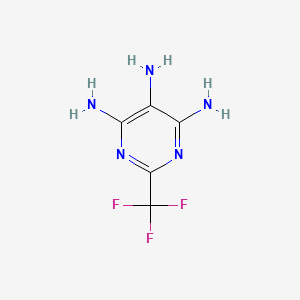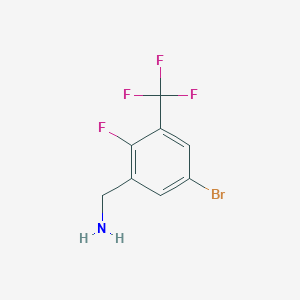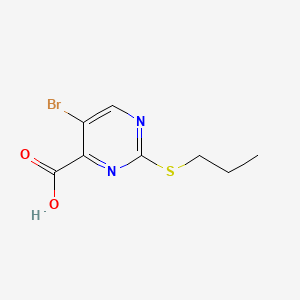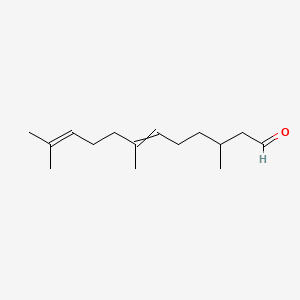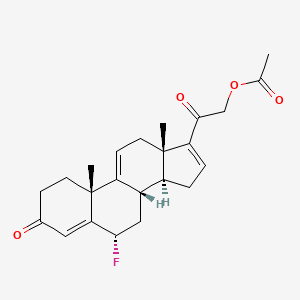
Delphinidin 3-sambubioside-5-glucoside chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delphinidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin flavonoid. It is a water-soluble polyphenolic compound known for its vibrant purple color, which is found in various fruits, flowers, and leaves. This compound is recognized for its powerful antioxidant properties and potential health benefits .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of delphinidin 3-sambubioside-5-glucoside chloride typically involves the glycosylation of delphinidin with sambubiose and glucose. The reaction conditions often require the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired glycoside .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from natural sources such as berries and flowers. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound to achieve high purity levels .
化学反应分析
Types of Reactions
Delphinidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides.
科学研究应用
Delphinidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of anthocyanins in plant extracts.
Biology: Studied for its antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and cardioprotective effects.
Industry: Utilized as a natural colorant in food and cosmetic products
作用机制
The mechanism of action of delphinidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- Delphinidin 3-glucoside chloride
- Delphinidin 3,5-diglucoside chloride
- Cyanidin 3-glucoside chloride
- Cyanidin 3-sambubioside chloride
Uniqueness
Delphinidin 3-sambubioside-5-glucoside chloride is unique due to its specific glycosidic structure, which influences its bioavailability, stability, and biological activity. Compared to other similar compounds, it may exhibit distinct antioxidant and therapeutic properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C32H39ClO21 |
|---|---|
分子量 |
795.1 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H/t14-,18-,19-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 |
InChI 键 |
YBQPFHZHJBQQGV-BTIHIVKHSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
规范 SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


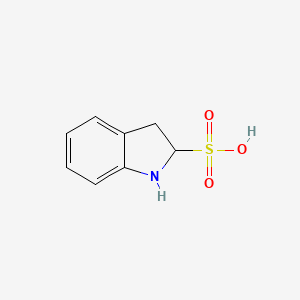
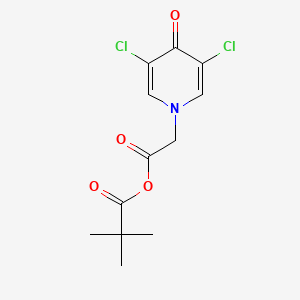
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
